![molecular formula C16H24N2O3S B6536488 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide CAS No. 1060187-49-6](/img/structure/B6536488.png)
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide (NDPI) is an organic compound that has been extensively studied for its potential applications in scientific research. NDPI is an indole-based sulfonamide, which is a type of organic compound that contains a sulfonamide group attached to an aromatic ring. NDPI has been studied for its potential therapeutic applications, as well as its ability to act as a fluorescent probe for biological systems.
科学的研究の応用
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe for biological systems, as well as a potential therapeutic agent. N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has also been studied for its ability to interact with proteins, as well as its potential to act as a catalyst in organic synthesis. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes.
作用機序
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its ability to interact with proteins and other molecules. It has been found to interact with proteins by binding to their active sites, which can result in changes in the protein’s structure and/or function. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can interact with other molecules, such as DNA, and can act as a catalyst for organic reactions.
Biochemical and Physiological Effects
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been studied for its potential therapeutic applications, as well as its ability to interact with proteins and other molecules. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has been found to have anti-cancer properties, as well as to be able to modulate the immune system.
実験室実験の利点と制限
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide has several advantages for use in lab experiments, such as its ability to interact with proteins and other molecules, its potential therapeutic applications, and its ability to act as a fluorescent probe for biological systems. However, there are also some limitations to its use in lab experiments, such as its potential toxicity and its ability to interact with proteins and other molecules in unpredictable ways.
将来の方向性
There are several potential future directions for the research and application of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. These include further study of its potential therapeutic applications, its ability to interact with proteins and other molecules, and its potential to act as a catalyst for organic reactions. Additionally, further research could be done on its potential toxicity and the effects of long-term exposure to N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide. Other potential future directions include the study of its ability to act as a fluorescent probe for biological systems, its potential to modulate the immune system, and its potential to be used as a drug delivery system.
合成法
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide can be synthesized by a two-step reaction involving the condensation of an aromatic aldehyde with an amine, followed by the addition of a sulfonamide group. In the first step, the aromatic aldehyde (such as 2,2-dimethylpropanoyl-1-indole) is reacted with an amine (such as aniline) in the presence of a base (such as sodium hydroxide) to form an imine intermediate. The imine is then reacted with a sulfonyl chloride (such as methylsulfonyl chloride) in the presence of a base (such as sodium hydroxide) to form the final product, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]propane-1-sulfonamide.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-5-10-22(20,21)17-13-7-6-12-8-9-18(14(12)11-13)15(19)16(2,3)4/h6-7,11,17H,5,8-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRNLFDBWJXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C(C)(C)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



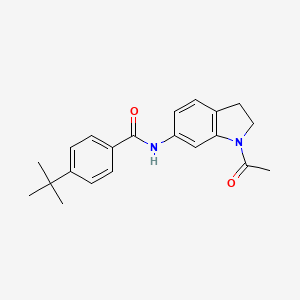

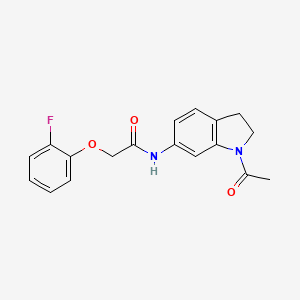
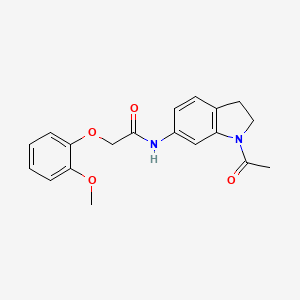
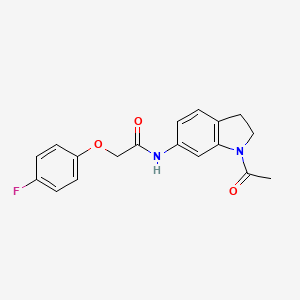
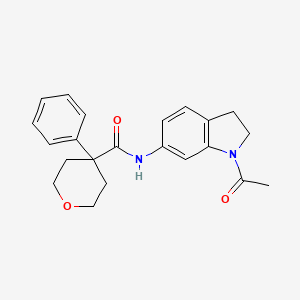
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536461.png)
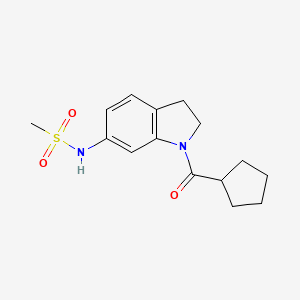
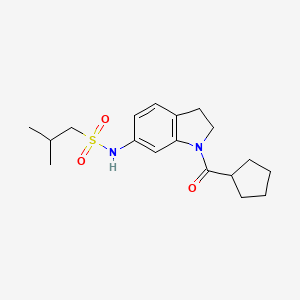
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B6536493.png)